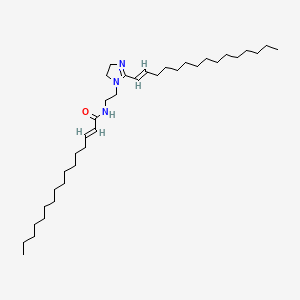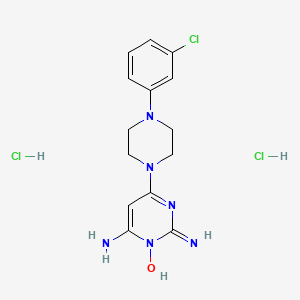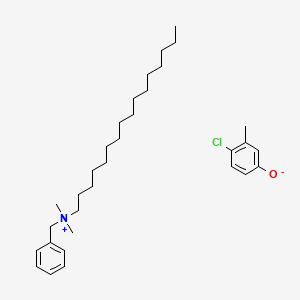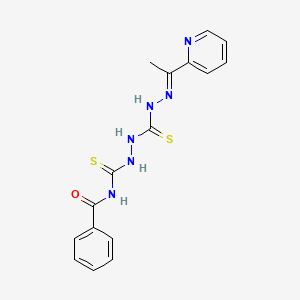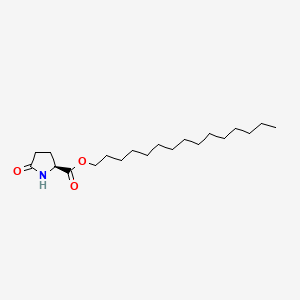
Pentadecyl 5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadecyl 5-oxo-L-prolinate: is an organic compound with the molecular formula C20H37NO3 It is a derivative of L-proline, where the proline ring is modified to include a pentadecyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with pentadecanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form pentadecyl 5-carboxy-L-prolinate.
Reduction: Reduction can yield pentadecyl 5-hydroxy-L-prolinate.
Substitution: Various ester derivatives can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
Pentadecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: this compound is used in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of Pentadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in proline metabolism, leading to the formation of bioactive intermediates. These intermediates can modulate various cellular processes, including signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecyl 5-oxo-L-prolinate
- Octadecyl 5-oxo-L-prolinate
- Dodecyl 5-oxo-L-prolinate
Uniqueness
Pentadecyl 5-oxo-L-prolinate is unique due to its specific chain length and the presence of the 5-oxo-L-proline moiety. This combination imparts distinct physicochemical properties, such as solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
37673-28-2 |
|---|---|
Formule moléculaire |
C20H37NO3 |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
pentadecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-20(23)18-15-16-19(22)21-18/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1 |
Clé InChI |
LRRMPIXOZBIOGX-SFHVURJKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
SMILES canonique |
CCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




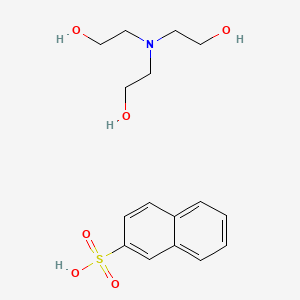
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)
